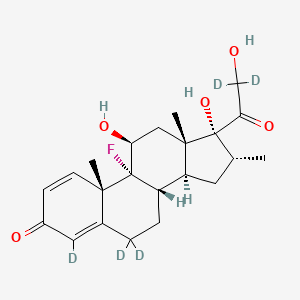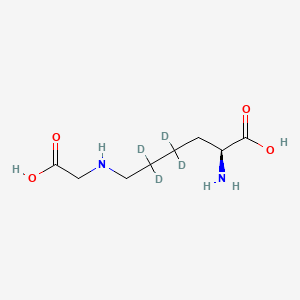
Noracetildenafil
Descripción general
Descripción
Noracetildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . It has a molecular formula of C24H32N6O3 .
Molecular Structure Analysis
Noracetildenafil has a molecular weight of 452.55 . The molecule contains a total of 68 bonds, including 36 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, and 11 aromatic bonds . The InChI code for Noracetildenafil is InChI=1S/C24H32N6O3/c1-5-7-18-21-22 (29 (4)27-18)24 (32)26-23 (25-21)17-14-16 (8-9-20 (17)33-6-2)19 (31)15-30-12-10-28 (3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3, (H,25,26,32) .
Physical And Chemical Properties Analysis
Noracetildenafil is a solid substance . It is soluble in methanol . The exact mass of Noracetildenafil is 452.25 and the molecular weight is 452.559 . The elemental analysis shows that it contains 63.70% Carbon, 7.13% Hydrogen, 18.57% Nitrogen, and 10.61% Oxygen .
Aplicaciones Científicas De Investigación
Pharmacological Research
Noracetildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . It’s used in pharmacological studies to understand the biochemical pathways and effects of PDE5 inhibitors, which are primarily used to treat erectile dysfunction and pulmonary arterial hypertension.
Structural Biochemistry
Researchers utilize Noracetildenafil to study the structural aspects of PDE5 enzyme inhibition. By analyzing the binding efficiency and conformational changes in the enzyme, scientists can design more effective PDE5 inhibitors .
Toxicology
In toxicological assessments, Noracetildenafil is examined for its safety profile, potential side effects, and long-term health implications. This is crucial for the development of safe pharmaceuticals .
Metabolic Studies
The compound is used to investigate its metabolism in the human body, including how it is processed by the liver and excreted. These studies help in understanding the pharmacokinetics of similar compounds .
Synthetic Chemistry
Noracetildenafil serves as a reference compound in synthetic chemistry for the development of new chemical entities with similar therapeutic potential but improved pharmacological properties .
Mecanismo De Acción
Target of Action
Noracetildenafil, also known as N-desmethylacetildenafil, primarily targets the enzyme phosphodiesterase 5 (PDE5) in the human body . This enzyme plays a crucial role in regulating blood flow in certain areas of the body by breaking down a specific molecule called cyclic guanosine monophosphate (cGMP) .
Mode of Action
Noracetildenafil acts as an inhibitor of the PDE5 enzyme . By binding to this enzyme, it prevents the breakdown of cGMP . The increased presence of cGMP results in the relaxation and dilation of blood vessels, particularly in the penile region, thereby improving blood flow .
Biochemical Pathways
The action of Noracetildenafil affects the nitric oxide-cGMP pathway . Normally, upon sexual stimulation, nitric oxide is released, which triggers the production of cGMP The cGMP then causes the smooth muscles in blood vessels to relax and dilate, increasing blood flow. Noracetildenafil inhibits PDE5, allowing cGMP levels to remain high and promoting sustained vasodilation .
Pharmacokinetics
It is known that the compound is a derivative of sildenafil , a drug whose pharmacokinetics are well-studied . Sildenafil is known to have a bioavailability of 41%, is 96% protein-bound, and is metabolized primarily by the liver enzymes CYP3A4 and CYP2C9 . It has a half-life of 3-4 hours and is excreted in the feces and urine
Result of Action
The primary molecular effect of Noracetildenafil’s action is the inhibition of the PDE5 enzyme, leading to an increase in cGMP levels . On a cellular level, this results in the relaxation and dilation of blood vessels, particularly in the penile region, which can help to improve erectile function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Noracetildenafil, although specific studies on this compound are lacking. Generally, factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can affect the metabolism and effectiveness of drugs . For example, substances that induce or inhibit the liver enzymes CYP3A4 and CYP2C9 could potentially affect the metabolism of Noracetildenafil, given its structural similarity to sildenafil
Safety and Hazards
Noracetildenafil may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . After skin contact, it is recommended to wash thoroughly with water and soap . If inhaled, the person should be moved to fresh air . It is not intended for human or veterinary use .
Propiedades
IUPAC Name |
5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXWKCHSPVXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652413 | |
| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949091-38-7 | |
| Record name | Noracetildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORACETILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What analytical methods are commonly employed to detect Nor-Acetildenafil in various products?
A1: Several sophisticated analytical techniques have proven effective in detecting and quantifying Nor-Acetildenafil. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a prominent method due to its high sensitivity and accuracy. [] This technique can identify Nor-Acetildenafil at concentrations as low as 5.0 ng/mL. [] Another widely used approach is liquid chromatography tandem mass spectrometry (LC-MS/MS), which offers the advantage of simultaneously detecting Nor-Acetildenafil alongside other Sildenafil analogs and related compounds. [] This method is particularly valuable when screening complex matrices like herbal preparations or beverages. []
Q2: How sensitive are these analytical methods in detecting Nor-Acetildenafil in different product types?
A2: The sensitivity of detection methods like LC-MS/MS can vary depending on the complexity of the sample matrix. For instance, research shows that in a coffee matrix, the limit of detection (LoD) for Nor-Acetildenafil ranged from 1.5 to 290 ng/mL. [] In contrast, within herbal matrices, the LoD was considerably lower, ranging from 1.2 to 10.1 ng/mL. [] This difference highlights the influence of matrix effects on the sensitivity of analytical techniques.
Q3: Beyond detection, is it possible to quantify Nor-Acetildenafil in these products?
A3: Yes, both HPLC-HRMS and LC-MS/MS are quantitative techniques, enabling researchers not only to detect the presence of Nor-Acetildenafil but also to determine its concentration within a sample. [, ] This quantitative aspect is crucial for assessing the potential health risks associated with consuming products adulterated with this compound, as dosage plays a significant role in toxicological considerations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



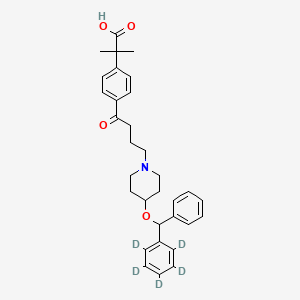

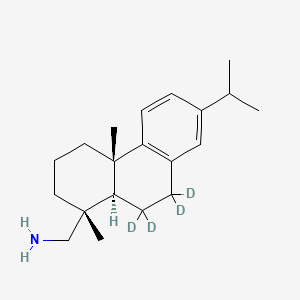
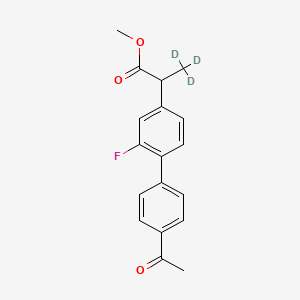
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)
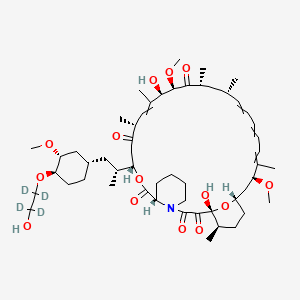
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)

